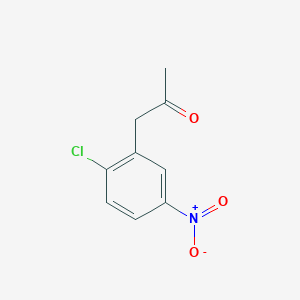
1-(2-Chloro-5-nitrophenyl)acetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-5-nitrophenyl)acetone is an organic compound characterized by the presence of a chloro group and a nitro group attached to a phenyl ring, with an acetone moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-5-nitrophenyl)acetone can be synthesized through several methods. One common approach involves the nitration of 2-chloroacetophenone, followed by the introduction of the acetone group. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
化学反応の分析
Types of Reactions: 1-(2-Chloro-5-nitrophenyl)acetone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, especially when activated by the electron-withdrawing nitro group.
Oxidation: The acetone moiety can undergo oxidation to form carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-(2-Chloro-5-aminophenyl)acetone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids.
科学的研究の応用
1-(2-Chloro-5-nitrophenyl)acetone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Chloro-5-nitrophenyl)acetone involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
- 1-(2-Chloro-4-nitrophenyl)acetone
- 1-(2-Chloro-3-nitrophenyl)acetone
- 1-(2-Bromo-5-nitrophenyl)acetone
Uniqueness: 1-(2-Chloro-5-nitrophenyl)acetone is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which influences its reactivity and interactions. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications.
生物活性
1-(2-Chloro-5-nitrophenyl)acetone, also known as 1CNP, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.
This compound has the following chemical structure:
- Molecular Formula : C9H8ClN1O3
- Molecular Weight : 215.62 g/mol
- CAS Number : 320576-24-7
The compound features a chloro and nitro substituent on the phenyl ring, which may contribute to its biological activities.
The synthesis of 1CNP involves standard organic reactions, typically starting from readily available precursors. The compound has been noted for its efficiency in producing recombinant viruses, which are valuable tools in research settings for studying various biological processes .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 1CNP. For instance, derivatives of related structures have shown significant cytotoxic effects against various cancer cell lines. These studies utilize bioassay tests to determine the IC50 values, indicating the concentration required to inhibit cell growth by 50%:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1CNP | HeLa | TBD |
| 1CNP | MCF-7 | TBD |
| Similar Derivative | A549 | TBD |
Note: TBD indicates that specific data for 1CNP was not available in the reviewed literature.
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit certain enzymes that are crucial in cancer metabolism and proliferation. The inhibition of these enzymes can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Case Studies
A notable case study involved the evaluation of various nitrophenyl derivatives for their biological activity. In this study, compounds were tested against a panel of cancer cell lines, where 1CNP demonstrated promising results comparable to known anticancer agents. The detailed findings indicated that modifications on the phenyl ring significantly influenced the biological activity.
Toxicological Profile
While exploring the biological activities, it is essential to consider the toxicological aspects of 1CNP. Preliminary assessments suggest that compounds with similar structures may exhibit varying degrees of toxicity, emphasizing the need for thorough evaluation before clinical application.
特性
IUPAC Name |
1-(2-chloro-5-nitrophenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-6(12)4-7-5-8(11(13)14)2-3-9(7)10/h2-3,5H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDVRMUSPZTKEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













